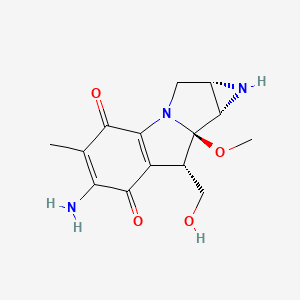

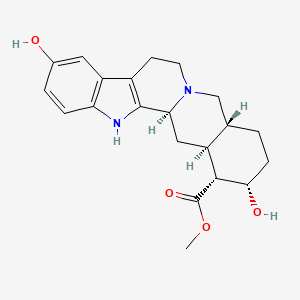

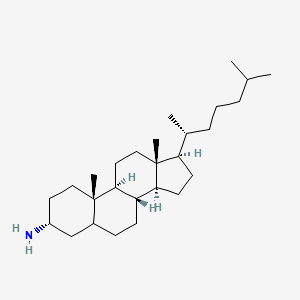

(3alpha,5alpha)-Cholestan-3-amine

Vue d'ensemble

Description

3α-Aminocholestane is an inhibitor of SH2 domain-containing inositol-5’-phosphatase 1 (SHP-1; IC50 = ~2.5 µM). It is selective for SHP-1 over SHP-2 and phosphatase and tensin homolog (PTEN; IC50s = >20 µM). 3α-Aminocholestane induces hyperactivation of the tyrosine kinase SYK in patient-derived Ph+ acute lymphoblastic leukemia (ALL) cells and selectively induces cytotoxicity in these cells over mature B cell lymphoma cells. It reduces leukemia burden and increases survival in a tyrosine kinase inhibitor-resistant patient-derived Ph+ ALL mouse xenograft model when administered at a dose of 50 mg/kg. 3α-Aminocholestane reduces cell viability of OPM2 multiple myeloma (MM) cells in a concentration-dependent manner and of RPMI8226 MM cells when used at concentrations greater than or equal to 12.5 µM. It halts the cell cycle at the G0/G1 or G2/M stages in the highly proliferative OPM2 or less proliferative RPMI8226 cell lines, respectively. It induces apoptosis via activation of caspase-3, caspase-9, and poly(ADP-ribose) polymerase (PARP) in OPM2 cells but not in RPMI8226 cells. 3α-Aminocholestane reduces tumor burden and increases survival in an OPM2 mouse xenograft model.

3AC is an inhibitor of SH2 domain-containing inositol-5’-phosphatase 1 (SHP-1). It is selective for SHP-1 over SHP-2 and phosphatase and tensin homolog (PTEN). 3α-Aminocholestane induces hyperactivation of the tyrosine kinase SYK in patient-derived Ph+ acute lymphoblastic leukemia (ALL) cells and selectively induces cytotoxicity in these cells over mature B cell lymphoma cells. It reduces leukemia burden and increases survival in a tyrosine kinase inhibitor-resistant patient-derived Ph+ ALL mouse xenograft model when administered at a dose of 50 mg/kg. 3α-Aminocholestane reduces cell viability of OPM2 multiple myeloma (MM) cells in a concentration-dependent manner and of RPMI8226 MM cells when used at concentrations greater than or equal to 12.5 µM. It halts the cell cycle at the G0/G1 or G2/M stages in the highly proliferative OPM2 or less proliferative RPMI8226 cell lines, respectively. It induces apoptosis via activation of caspase-3, caspase-9, and poly(ADP-ribose) polymerase (PARP) in OPM2 cells but not in RPMI8226 cells. 3α-Aminocholestane reduces tumor burden and increases survival in an OPM2 mouse xenograft model.

Applications De Recherche Scientifique

Inhibition of SHIP1

“3|A-Aminocholestane” acts as an inhibitor of SHIP1, a protein that plays a role in immune cell signaling. This inhibition can enhance the antitumor response of NK and CD8+ T cells, offering potential applications in cancer immunotherapy .

Modulation of Stress Response

The compound is involved in the regulation of corticotropin-releasing factor (CRF) and modulates neurotransmission across the brain through CRF receptors, which could have implications for stress-related disorders .

Chronic Pain Management

It has been suggested that “3|A-Aminocholestane” may affect chronic pain by selectively regulating 3 alpha‐hydroxysteroid oxido‐reductase expression in dorsal root ganglion neurons .

Osteogenic Induction

Research indicates potential applications in osteogenic induction by comparing the binding efficacy of different types of agonists to mechanoreceptor targets such as integrin alpha-5 .

Apoptosis Induction

The compound induces apoptosis via activation of caspase-3, caspase-9, and poly (ADP-ribose) polymerase (PARP) in certain cell lines, which could be leveraged for cancer treatment strategies .

Tumor Burden Reduction

In preclinical models, “3|A-Aminocholestane” has shown to reduce tumor burden and increase survival, suggesting its use in developing anticancer therapies .

Mécanisme D'action

Target of Action

The primary target of 3|A-Aminocholestane is the SH2 domain-containing inositol-5’-phosphatase 1 (SHIP1) . SHIP1 is an enzyme that plays a crucial role in controlling immune regulatory cell numbers in vivo .

Mode of Action

3|A-Aminocholestane acts as a selective inhibitor of SHIP1 . It interacts with SHIP1 and inhibits its activity, with an IC50 value of approximately 2.5 μM . This inhibition leads to changes in the activity of immune regulatory cells.

Biochemical Pathways

The inhibition of SHIP1 by 3|A-Aminocholestane affects the phosphatidylinositol signaling pathway . SHIP1 normally dephosphorylates the 5-position of PI (3,4,5)P3, generating PI (3,4)P2 . By inhibiting SHIP1, 3|A-Aminocholestane disrupts this process, leading to alterations in the downstream effects of the phosphatidylinositol signaling pathway.

Result of Action

The inhibition of SHIP1 by 3|A-Aminocholestane has several molecular and cellular effects. It has been shown to reduce cell viability in OPM2 multiple myeloma (MM) cells in a concentration-dependent manner . It also halts the cell cycle at the G0/G1 or G2/M stages in different cell lines . Furthermore, it induces apoptosis via activation of caspase-3, caspase-9, and poly (ADP-ribose) polymerase (PARP) in OPM2 cells .

Propriétés

IUPAC Name |

(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H49N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25H,6-17,28H2,1-5H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNGJYWAIUJHOJ-FBVYSKEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3|A-Aminocholestane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.